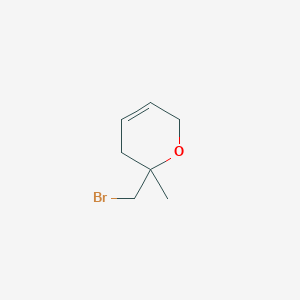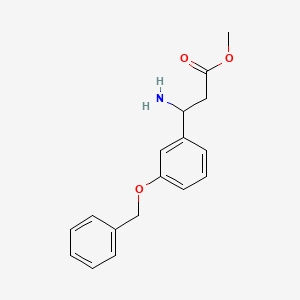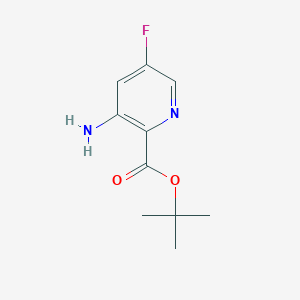![molecular formula C14H21BO2S B13512102 2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)
2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C14H21BO2S It is characterized by the presence of a benzylsulfanyl group attached to a dioxaborolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzyl mercaptan with a suitable boronic ester. One common method is the reaction of benzyl mercaptan with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-methanol under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the corresponding boronic ester.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronic esters.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for boron-containing drugs.
Material Science: It is used in the development of new materials with unique properties, such as boron-containing polymers.
Mécanisme D'action
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The sulfur atom in the benzylsulfanyl group can also participate in redox reactions, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Benzylsulfanyl)methyl]benzoic acid
- 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile
- Diaryl thioethers and aryl benzyl thioethers derived from thiosalicylic acid
Uniqueness
2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a boron atom and a benzylsulfanyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C14H21BO2S |
|---|---|
Poids moléculaire |
264.2 g/mol |
Nom IUPAC |
2-(benzylsulfanylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2S/c1-13(2)14(3,4)17-15(16-13)11-18-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clé InChI |
QRDZXBURFFTKAW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)CSCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(4aR,7aR)-Hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide hydrochloride](/img/structure/B13512024.png)
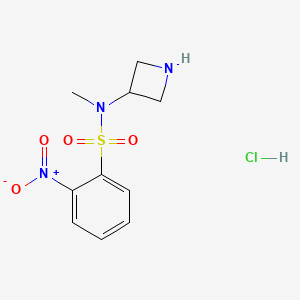
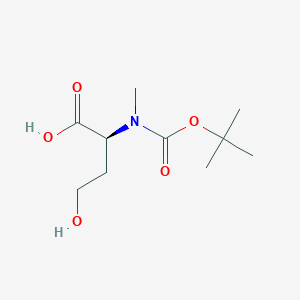
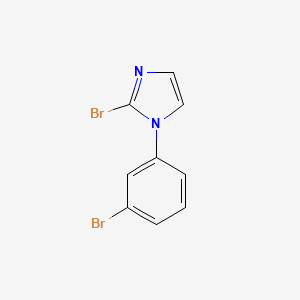
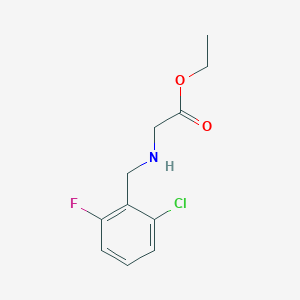
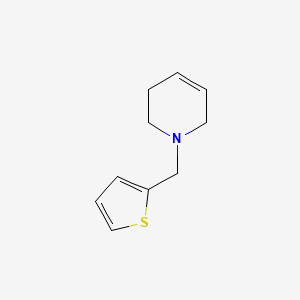
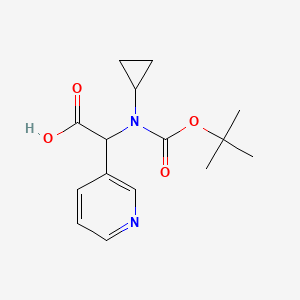
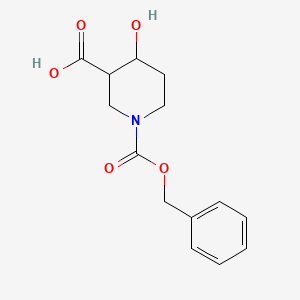
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)
